molecular formula C25H26N6O3 B10862902 (4E,4'E)-4,4'-{(2-hydroxypropane-1,3-diyl)bis[imino(E)methylylidene]}bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

(4E,4'E)-4,4'-{(2-hydroxypropane-1,3-diyl)bis[imino(E)methylylidene]}bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

Cat. No.: B10862902
M. Wt: 458.5 g/mol
InChI Key: XBGUYYHFTVPWQB-UHFFFAOYSA-N
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Description

The compound 4-{[(2-HYDROXY-3-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}PROPYL)AMINO]METHYLENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE is a complex organic molecule featuring multiple functional groups, including hydroxyl, amino, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-HYDROXY-3-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}PROPYL)AMINO]METHYLENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and aldehydes, which undergo condensation reactions to form the desired product. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-HYDROXY-3-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}PROPYL)AMINO]METHYLENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazolone ring can be reduced to form a dihydropyrazolone derivative.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups onto the pyrazolone ring.

Scientific Research Applications

4-{[(2-HYDROXY-3-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}PROPYL)AMINO]METHYLENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-HYDROXY-3-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}PROPYL)AMINO]METHYLENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives, such as:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one
  • 4-Aminoantipyrine
  • Phenazone

Uniqueness

The uniqueness of 4-{[(2-HYDROXY-3-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}PROPYL)AMINO]METHYLENE}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H26N6O3

Molecular Weight

458.5 g/mol

IUPAC Name

4-[[2-hydroxy-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]propyl]iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C25H26N6O3/c1-17-22(24(33)30(28-17)19-9-5-3-6-10-19)15-26-13-21(32)14-27-16-23-18(2)29-31(25(23)34)20-11-7-4-8-12-20/h3-12,15-16,21,28-29,32H,13-14H2,1-2H3

InChI Key

XBGUYYHFTVPWQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC(CN=CC3=C(NN(C3=O)C4=CC=CC=C4)C)O

Origin of Product

United States

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